Metahexamide

Description

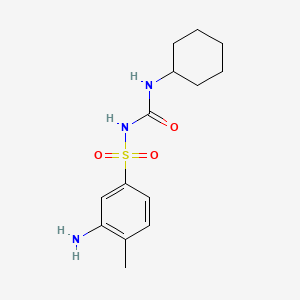

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-4-methylphenyl)sulfonyl-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-10-7-8-12(9-13(10)15)21(19,20)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYTXQGCRQLRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023267 | |

| Record name | Metahexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-33-3 | |

| Record name | 3-Amino-N-[(cyclohexylamino)carbonyl]-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metahexamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metahexamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metahexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metahexamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAHEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U6F5D722 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Sulfonylurea Antidiabetic Research and Metahexamide S Genesis

Origins of Sulfonylurea Compounds in Medical Therapeutics.

The history of sulfonylureas in medicine traces back to the 1930s and 1940s, emerging serendipitously from research into sulfonamide antibiotics. diabetesonthenet.combjd-abcd.com In 1937, initial observations hinted at the hypoglycemic activity of synthetic sulfur compounds. diabetesjournals.org The pivotal moment occurred in 1942 when Marcel Janbon and his colleagues in France were investigating a sulfonamide antibiotic, para-amino-sulfonamide-isopropyl-thiodiazole (2254RP), for treating typhoid. diabetesonthenet.comdiabetesjournals.orgwikipedia.org They observed that some patients treated with this compound experienced hypoglycemia, including severe cases leading to convulsions and coma. diabetesonthenet.combjd-abcd.com This unexpected side effect sparked interest in the glucose-lowering potential of this class of compounds.

Following Janbon's observations, the physiologist Auguste Loubatières conducted further investigations in animals, confirming the hypoglycemic effect of aryl sulfonylurea compounds. diabetesonthenet.comdiabetesjournals.org By 1946, Loubatières provided evidence that these compounds stimulated the release of insulin (B600854) from the pancreas, indicating that their effect required some level of pancreatic beta-cell function. bjd-abcd.comdiabetesjournals.org This fundamental discovery laid the groundwork for the development of sulfonylureas as antidiabetic agents.

The Emergence of First-Generation Sulfonylureas and Metahexamide's Introduction.

The 1950s marked the beginning of the era of sulfonylureas as antidiabetic drugs. The first sulfonylurea to be marketed for diabetes treatment was carbutamide (B1668437) (1-butyl-3-sulfonylurea), introduced in the 1950s, initially in Germany. diabetesjournals.orgyouthmedicaljournal.comarchivesofmedicalscience.comopenaccesspub.org Carbutamide had also been synthesized earlier and studied for urinary tract infections, where its hypoglycemic side effects were noted. diabetesonthenet.comyouthmedicaljournal.com However, carbutamide was later withdrawn due to adverse effects on bone marrow. archivesofmedicalscience.comopenaccesspub.org

Following carbutamide, other first-generation sulfonylureas were introduced, including tolbutamide (B1681337), chlorpropamide (B1668849), acetohexamide, and tolazamide. diabetesjournals.orgwikipedia.orgscispace.com Tolbutamide was one of the first sulfonylureas marketed for controlling type 2 diabetes, appearing in Germany in 1956. youthmedicaljournal.comopenaccesspub.org These early compounds formed the initial therapeutic options for type 2 diabetes beyond insulin. diabetesjournals.orgnih.gov

This compound is identified as one of these first-generation sulfonylureas. wikipedia.orgscispace.comgoogle.com It is described as a long-acting, cyclohexyl-containing sulfonylurea and was first described in 1959. wikipedia.org Preliminary evidence regarding this compound in the bloodstream indicated its presence in an unbound, unchanged form, with maximum levels attained within a few hours. unmc.edu However, there was limited published material concerning its excretion rate and mode at that time. unmc.edu

Evolution of Antidiabetic Pharmacological Research Methodologies.

The methodologies for studying antidiabetic substances have evolved significantly since the initial observations of sulfonylurea activity. Early research primarily focused on demonstrating the hypoglycemic action of compounds and subsequently attempting to elucidate their mechanisms. ijpp.com

Initial methods for assessing antidiabetic effects often involved observing changes in blood glucose levels in animal models. The glucose-lowering effect of early sulfonylureas like 2254RP was confirmed in animal studies, such as those conducted by Loubatières in fasting dogs. diabetesonthenet.com The effect was noted in partially depancreatized animals but not after total pancreatectomy, providing early clues about the requirement of pancreatic function for their action. diabetesonthenet.com

Methods for estimating blood sugar also evolved. Early methods, like those based on the reduction of picric acid, were often non-specific. ijpp.com More faithful reducing procedures, such as those utilizing the reduction of potassium ferricyanide (B76249) or cupric salts, were later introduced and refined, allowing for more accurate blood glucose measurements. ijpp.com

Beyond simply demonstrating a reduction in blood sugar, researchers aimed to understand how these compounds worked. For sulfonylureas, the hypothesis that they stimulated insulin secretion from pancreatic beta cells was suggested early on. ijpp.com Methods employed to investigate this mechanism included intrapancreatic perfusion of the drug and histological studies of changes in the pancreatic islets. ijpp.com

The understanding of the mechanism of action of sulfonylureas, specifically their binding to the sulfonylurea receptor (SUR1) and closure of the inwardly rectifying K+-ATP channel (Kir6.2), was not fully determined until the late 1980s, well after the first-generation drugs were in clinical use. bjd-abcd.comoatext.com This highlights that the initial discovery and application of these compounds often preceded a complete understanding of their molecular targets and pathways.

Modern antidiabetic drug research methodologies are significantly more advanced, incorporating in vitro and in vivo studies, sophisticated analytical techniques like HPLC-PDA and mass spectrometry for compound characterization, and bioassay-guided isolation to identify active compounds from natural sources. isciii.esrjpbcs.commdpi.comoatext.com Pharmacogenetic studies are also employed to understand how genetic variations influence drug response. nih.gov The development process has shifted from primarily serendipitous discoveries to more targeted approaches based on a deeper understanding of diabetes pathophysiology. karger.com

| First-Generation Sulfonylureas (Examples) | Year of Introduction (Approximate) |

| Carbutamide | 1950s (Marketed) diabetesjournals.orgyouthmedicaljournal.comarchivesofmedicalscience.comopenaccesspub.org |

| Tolbutamide | 1956 (Marketed in Germany) youthmedicaljournal.comopenaccesspub.org |

| Chlorpropamide | 1950s diabetesjournals.orgwikipedia.orgscispace.com |

| Acetohexamide | 1950s diabetesjournals.orgwikipedia.orgscispace.com |

| Tolazamide | 1950s diabetesjournals.orgwikipedia.orgscispace.com |

| This compound | 1959 (First described) wikipedia.org |

Pharmacological Investigations of Metahexamide: Mechanisms and Dynamics

Elucidation of Metahexamide's Cellular and Molecular Mechanisms of Action

The primary mechanism of action for sulfonylureas like this compound involves stimulating insulin (B600854) release from pancreatic beta cells. diabetesjournals.orgpharmgkb.org This effect is dependent on the presence of functional beta cells capable of producing insulin. drugbank.com

Pancreatic Beta-Cell Sulfonylurea Receptor (SUR1/ABCC8) Binding Affinity and Selectivity

Sulfonylurea drugs, including this compound, exert their effects by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel located on the membrane of pancreatic beta cells. pharmgkb.orgfrontiersin.orgwikipedia.org SUR1 is encoded by the ABCC8 gene. frontiersin.orgwikipedia.org The binding of sulfonylureas to SUR1 leads to the inhibition of the KATP channel activity. frontiersin.org

Regulation of ATP-Sensitive Potassium Channels (KATP Channels) in Insulin Secretion

KATP channels play a central role in regulating insulin secretion from pancreatic beta cells. frontiersin.orgmdpi.comnih.gov These channels are composed of four pore-forming subunits (Kir6.2, encoded by KCNJ11) and four regulatory SUR1 subunits (encoded by ABCC8). frontiersin.org Under normal physiological conditions, KATP channels are gated by intracellular ATP and ADP. frontiersin.org An increase in the ATP/ADP ratio, typically following glucose metabolism, leads to the closure of these channels. pharmgkb.orgfrontiersin.org Sulfonylureas bind to the SUR1 subunit, causing the KATP channels to close, independent of ATP levels. diabetesgenes.org The closure of KATP channels results in depolarization of the beta-cell membrane. pharmgkb.org

Modulation of Glucose-Stimulated Insulin Release

The depolarization caused by KATP channel closure opens voltage-gated calcium channels, leading to an influx of extracellular calcium into the beta cell. pharmgkb.org The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion. pharmgkb.org Studies using this compound derivatives, such as this compound-isothiocyanate (MITC), have investigated the effects on insulin release. MITC stimulated a large insulin release from the perfused rat pancreas, which persisted after the infusion ended at a concentration of 2 µM. nih.govthieme-connect.comthieme-connect.com At a higher concentration (50 µM), MITC produced a short-lasting stimulation followed by inhibition of either sulfonylurea or glucose-induced insulin release. nih.govthieme-connect.comthieme-connect.com This suggests that at lower concentrations, MITC may irreversibly occupy the sulfonylurea receptor site, enhancing responsiveness to glucose stimulus. thieme-connect.com

Contributions of Extrapancreatic Mechanisms to Hypoglycemic Effects

While the primary mechanism of sulfonylureas is the stimulation of insulin secretion from pancreatic beta cells, extrapancreatic effects may also contribute to their hypoglycemic action, particularly during long-term administration. drugbank.com However, the precise nature and significance of these extrapancreatic mechanisms for this compound are not extensively detailed in the provided search results. Some research on sulfonylureas in general suggests potential extrapancreatic mechanisms, but specific findings for this compound are limited in the provided context. drugbank.comjci.orgresearchgate.net

Pharmacokinetic Profiles and Biotransformation Pathways of this compound

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. wikipedia.orgnucleos.com Biotransformation, or drug metabolism, primarily occurs in the liver and involves enzymatic processes that convert drugs into metabolites, facilitating their elimination. wikipedia.orgnih.govopenaccessjournals.com

Systemic Absorption Characteristics

This compound is reported to be rapidly absorbed from the gastrointestinal tract. diabetesjournals.org Preliminary studies suggested that maximum levels in the bloodstream are attained within a few hours. unmc.edu Compared to other sulfonylureas like tolbutamide (B1681337) and chlorpropamide (B1668849), this compound is absorbed more rapidly from the gastrointestinal tract. diabetesjournals.org

Data on the systemic absorption characteristics of this compound can be conceptually represented in a table comparing its absorption rate to other sulfonylureas.

Conceptual Data Table: Systemic Absorption Rate Comparison

| Compound | Absorption Rate (Relative) | Notes |

| This compound | More Rapid | Compared to tolbutamide & chlorpropamide diabetesjournals.org |

| Tolbutamide | Less Rapid | Compared to this compound diabetesjournals.org |

| Chlorpropamide | Less Rapid | Compared to this compound diabetesjournals.org |

Biotransformation pathways typically involve Phase I and Phase II reactions, which make compounds more polar for excretion. wikipedia.orgnih.govopenaccessjournals.com While general sulfonylurea metabolism involves these phases, specific detailed biotransformation pathways for this compound are not extensively described in the provided search results beyond the mention of hydrolysis to a derivative. diabetesjournals.orgnih.govyoutube.com One third of the drug is excreted unchanged, while half is hydrolyzed to the 3-amino-4-methylbenzene-sulfonamide derivative. diabetesjournals.org The presence of an amino group in the ring of this compound may protect the methyl group against oxidation, influencing its metabolism compared to other compounds. iupac.org

Conceptual Data Table: this compound Excretion and Biotransformation

| Excretion/Biotransformation Route | Proportion | Notes |

| Excreted Unchanged | One third | diabetesjournals.org |

| Hydrolyzed | Half | To 3-amino-4-methylbenzene-sulfonamide diabetesjournals.org |

Hepatic Metabolism and Metabolite Identification.

Hepatic metabolism is a primary route for the biotransformation of many drugs, including sulfonylureas mims.commims.comlibretexts.orguoanbar.edu.iqstudysmarter.co.uk. This process, occurring mainly in the liver, involves enzymatic reactions that alter the chemical structure of compounds, typically to facilitate their elimination from the body libretexts.orgstudysmarter.co.uknih.gov.

Hydrolytic Pathways and Primary Metabolite Characterization.

Drug metabolism often proceeds through various pathways, including oxidation, reduction, and hydrolysis, primarily catalyzed by enzymes in the liver libretexts.orgstudysmarter.co.uknih.gov. Hydrolysis involves the cleavage of a molecule by reaction with water libretexts.org. For sulfonylureas, the core structure contains a sulfonylurea linkage that could potentially undergo hydrolytic cleavage. While specific detailed information on the hydrolytic pathways and primary metabolites of this compound is limited in the provided sources, related compounds like chlorpropamide and tolbutamide undergo extensive hepatic metabolism mims.commims.com. Preliminary evidence suggested that this compound is present in the bloodstream in an unbound, unchanged form unmc.edu. The presence of an amino group near a methyl group in the structure of this compound may offer some protection against oxidation compared to other sulfonylureas iupac.org.

Excretion Kinetics and Elimination Half-Life.

The excretion kinetics of a drug describe how it is eliminated from the body, while the elimination half-life is the time it takes for the drug concentration in the plasma to decrease by half wikipedia.orgnih.gov. These parameters are crucial for understanding the duration of a drug's action and for determining appropriate dosing schedules wikipedia.orgnih.govnih.govpharmacologycanada.org. Drugs are primarily eliminated through the kidneys and liver, with excretion occurring via urine or bile libretexts.orguoanbar.edu.iq.

Interspecies Variations in this compound Metabolism and Excretion.

Interspecies variations in drug metabolism and excretion are well-documented phenomena that can influence the pharmacological profile of a compound across different species frontiersin.orgresearchgate.netnih.govuni-konstanz.de. The liver is a major site of these variations due to differences in enzyme expression and activity researchgate.netnih.govuni-konstanz.deeuropa.eu. Studies using in vitro systems from different species can provide insights into potential differences in metabolic pathways and metabolite profiles, although these findings may not always perfectly reflect the in vivo situation uni-konstanz.deeuropa.eu. While the provided information discusses interspecies differences in metabolism generally frontiersin.orgresearchgate.netnih.govuni-konstanz.de, specific studies detailing interspecies variations in the metabolism and excretion of this compound were not found. The fact that this compound was first described in 1959 wikipedia.org suggests that early pharmacological investigations likely involved animal models, which would inherently expose potential interspecies differences compared to human responses.

Comparative Pharmacological Efficacy and Potency of this compound within the Sulfonylurea Class.

This compound belongs to the first generation of sulfonylurea drugs, a class known for their hypoglycemic activity wikipedia.orghumanjournals.comwikipedia.org. Comparative studies have assessed the relative efficacy and potency of different sulfonylureas in lowering blood glucose levels.

Assessment of Acute Hypoglycemic Potency Relative to Other Sulfonylureas (e.g., Tolbutamide, Chlorpropamide, Carbutamide).

This compound has been compared to other first-generation sulfonylureas such as tolbutamide, chlorpropamide, and carbutamide (B1668437) nih.gov. Reports indicate that this compound possesses greater hypoglycemic potency than both chlorpropamide and tolbutamide cancer.gov. Early observations also noted the extra potency of this compound and chlorpropamide time.com.

Comparative studies in rats have shown chlorpropamide to be more potent than tolbutamide, approximately 2 to 3 times more effective on a milligram-to-milligram basis in producing a hypoglycemic response unmc.edu. While direct quantitative comparisons of this compound's potency across species relative to these specific compounds are not extensively detailed in the provided sources, the general consensus from comparative assessments in humans indicates its higher potency compared to tolbutamide and chlorpropamide cancer.gov. Carbutamide, another first-generation agent, was reported to have a potency three times less than that of tolbutamide humanjournals.com and was eventually withdrawn due to concerns about liver damage time.com.

The comparative potencies of these first-generation sulfonylureas can be summarized as follows based on the available information:

| Compound | Relative Hypoglycemic Potency (vs. Tolbutamide) | Notes |

| Tolbutamide | 1x (Reference) | Shorter half-life |

| Chlorpropamide | 2-3x (in rats), Greater than Tolbutamide (human) unmc.educancer.gov | Longer half-life |

| Carbutamide | 0.33x (approx.) humanjournals.com | Withdrawn from market time.com |

| This compound | Greater than Tolbutamide and Chlorpropamide cancer.gov | Classified as long-acting wikipedia.org |

This table is based on comparative data available in the provided sources and highlights the relative differences in potency observed between these first-generation sulfonylureas.

Comparative Pharmacodynamic Durations of Action.

The pharmacodynamic duration of action of a drug is intrinsically linked to the time it remains at effective concentrations at its site of action. For this compound, studies have provided insights into the temporal profile of its hypoglycemic effect. The activity of a single oral dose of this compound has been inferred to be essentially completed within 8 to 12 hours based on hypoglycemic response studies. unmc.edu Despite this, this compound has also been characterized as a long-acting sulfonylurea. cancer.govwikipedia.org

Comparisons with other sulfonylureas highlight differences in duration. The elimination half-life of this compound is reported to be approximately twenty-six hours, which is slower than that of tolbutamide but faster than that of chlorpropamide. diabetesjournals.org Another study indicated that the blood level of this compound is reduced by 50% from a maximum in about 20 hours. journals.co.za While half-life is a key determinant of how long a drug persists in the body, it may not always fully reflect the duration of its pharmacodynamic effect. capes.gov.br

Comparative data on the half-lives of some sulfonylureas, including this compound, illustrate these differences:

| Compound | Approximate Half-Life (hours) |

| This compound | 20-26 diabetesjournals.orgjournals.co.za |

| Tolbutamide | 7 capes.gov.br |

| Chlorpropamide | 34 capes.gov.br |

| Glibenclamide | 1.8 capes.gov.br |

| Glipizide | 4.3 capes.gov.br |

Note: Half-life values can vary depending on the study and subject population.

Influence of Pharmacokinetic Differences on Overall Therapeutic Potency.

Pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion, play a critical role in determining a drug's efficacy and the intensity and duration of its effects. jbclinpharm.orgmsdmanuals.comjocpr.com Differences in these properties among sulfonylureas contribute significantly to their varying therapeutic potencies.

This compound was found to be absorbed more rapidly from the gastrointestinal tract compared to both tolbutamide and chlorpropamide. diabetesjournals.org Preliminary investigations suggested that this compound circulates in the bloodstream primarily in an unbound and unchanged form, with peak levels achieved within a few hours following administration. unmc.edu

The metabolic half-life of this compound has been estimated to be approximately four times longer than that of tolbutamide. diabetesjournals.org This extended metabolic half-life is a significant factor influencing its potency, particularly with repeated daily dosing. Immediately after intravenous administration, this compound was found to be approximately three times more potent than tolbutamide on a milligram-for-milligram basis. diabetesjournals.org When administered daily, the longer metabolic half-life suggested that this compound could be approximately twelve times more potent than tolbutamide on a milligram-for-milligram basis. diabetesjournals.org Furthermore, preliminary studies indicated that the hypoglycemic effect of this compound was about ten times greater than that of tolbutamide and twice that of chlorpropamide. diabetesjournals.org

Toxicological Considerations and Safety Profile Evolution of Metahexamide

Historical Analysis of Adverse Event Reporting in Metahexamide Studies.

Adverse event reporting is a critical component of assessing drug safety during clinical trials and post-market surveillance. In the early phases of drug development, monitoring adverse events (AEs) is essential to evaluate toxicity and safety. whiterose.ac.uknih.gov For drugs like this compound, introduced in the mid-20th century, the methodologies and regulatory requirements for adverse event reporting differed from current standards. Historically, data collection on patient outcomes, including potential toxic effects, informed the understanding of a drug's safety profile. unmc.edu The reporting of adverse events in published literature compared to unpublished sources has been shown to differ, with unpublished documents often containing more comprehensive adverse event data. plos.org This highlights the importance of considering all available data sources for a complete historical analysis.

Evaluation of Organ-Specific Toxicity in Early Investigations.

Early investigations into the toxicity of this compound and related sulfonylureas involved assessing potential impacts on various organ systems. Identifying target organs of toxicity is a key objective in preclinical toxicity testing. researchgate.net Studies in laboratory animals are historically fundamental in this process, although newer methodologies are being developed. scielo.org.mxcharite.de While specific detailed findings on this compound's organ toxicity in early studies are not extensively detailed in the search results, the general approach for evaluating organ-specific toxicity in drug development involves acute, sub-chronic, and chronic toxicity studies in animal models, with examination of physiological, biochemical, and histopathological changes. researchgate.netcopbela.orgnih.gov The liver is frequently a primary focus in drug-induced organ injury investigations due to its role in drug metabolism. nih.govnews-medical.net Methodologies for investigating drug-induced organ dysfunction have evolved, with increasing use of in vitro models like organ slices to understand mechanisms and species differences. nih.govnews-medical.net

Comparative Safety Assessments with Contemporaneous Sulfonylureas.

This compound belongs to the first generation of sulfonylureas, which also included compounds like Carbutamide (B1668437) and Tolbutamide (B1681337). iiab.mewikipedia.orgwikipedia.org Comparative safety assessments among these early agents played a role in understanding their respective profiles. For instance, early data collected on Carbutamide in the 1950s, involving a large number of patients, revealed a notable incidence of toxic side effects and associated fatalities, leading to its withdrawal from further testing in the United States. unmc.edu Comparisons between sulfonylureas and other antidiabetic drug classes have continued over time, utilizing systematic reviews and meta-analyses of clinical trial data and real-world observational studies to assess outcomes such as mortality, cardiovascular events, and hypoglycemia. nih.govnih.govnih.govnih.govdiabetesonthenet.com These comparative studies employ statistical methods, such as hazard ratios and odds ratios, to evaluate relative safety risks. nih.govnih.gov

Methodologies for Investigating Drug-Induced Organ Dysfunction.

Investigating drug-induced organ dysfunction is a complex process that has seen advancements in methodologies. Traditional approaches include in vivo toxicity studies in animal models, involving detailed monitoring, clinical analysis, and histopathological examination. researchgate.netcopbela.orgnih.gov The selection of doses in these studies is often based on findings from acute toxicity assessments, such as LD50 values. scielo.org.mxcopbela.org More contemporary methodologies include the use of in vitro models like precision-cut organ slices and organ-on-a-chip systems, which offer advantages in elucidating mechanisms of toxicity and assessing human relevance. nih.govnews-medical.netnews-medical.net Toxicological analysis in cases of suspected drug-induced organ toxicity often involves identifying and quantifying drugs and their metabolites in biological samples, utilizing techniques such as chromatography and mass spectrometry. researchgate.net Integrating advanced analytical methods with clinical and pathological examinations is considered essential for accurate diagnosis and interpretation of drug-related organ damage. researchgate.net

| Compound Name | PubChem CID |

| This compound | 11259 |

| Carbutamide | 9564 |

| Tolbutamide | 5505 |

| Chlorpropamide (B1668849) | 2727 |

Data Table Example (Illustrative - based on general principles and search findings, not specific this compound data due to constraints):

| Sulfonylurea (Example) | Study Type | Comparator Drug Class | Outcome Assessed (Example) | Finding (Illustrative) | Source Type (Example) |

| Sulfonylurea Class | Systematic Review/Meta-analysis nih.govnih.gov | Low Hypoglycaemic Risk Antidiabetics nih.govnih.gov | All-cause mortality nih.govnih.gov | Higher odds observed compared to comparator class (pooled analysis of multiple SUs). nih.govnih.gov | Clinical Trials |

| Glimepiride, Glipizide, Glyburide | Retrospective Cohort Study nih.gov | Other Sulfonylureas nih.gov | Severe hypoglycemia hospitalization/ED visit nih.gov | Varied rates observed among different sulfonylureas in a specific patient population. nih.gov | Observational Data |

Synthetic Chemistry and Medicinal Chemistry Approaches to Metahexamide Analogs

Original Synthetic Routes for Metahexamide and Related Sulfonylureas.

The synthesis of sulfonylureas, including this compound, typically involves the formation of the characteristic -SO₂-NH-CO-NH- linkage. Early synthetic routes for sulfonylureas often involved the reaction of a sulfonamide with an isocyanate or a carbamoyl (B1232498) chloride. For this compound, a reported manufacturing process involves the reaction of 3-acetylamino-p-toluene sulphonic acid amide with ethyl chloroformate, followed by reaction with cyclohexylamine (B46788) chemicalbook.com. The resulting acetylamino intermediate is then saponified to yield this compound chemicalbook.com.

Another common approach for related sulfonylureas like Tolbutamide (B1681337) involves the reaction of a p-toluene sulfonamide (often as the sodium salt) with butyl isocyanate jru.edu.inhrpatelpharmacy.co.inchemicalbook.com. Chlorpropamide (B1668849) synthesis has been reported using a phase transfer catalyzed technique involving chlorpropamide and a protected glucose derivative pjps.pk. Flow synthesis methodologies have also been developed for the efficient preparation of sulfonylurea compounds like Gliclazide, Chlorpropamide, and Tolbutamide, offering high yields and throughputs google.com. These methods can involve single-step reactions or multistep processes via carbamate (B1207046) intermediates google.com.

Design Principles for Structural Modifications within the Sulfonylurea Framework.

Structural modifications within the sulfonylurea framework are guided by the aim of optimizing pharmacological properties such as potency, duration of action, and selectivity for their biological targets, primarily the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. Key areas for modification include the substituents on the aromatic ring and the group attached to the terminal urea (B33335) nitrogen.

Design principles often consider the electronic and steric effects of substituents on the aromatic ring. For instance, substituents in the para position of the benzene (B151609) ring have been shown to influence antihyperglycaemic activity pharmacy180.com. The nature of the substituent on the terminal nitrogen is also crucial, impacting lipophilicity and interaction with the receptor binding site pharmacy180.comnih.gov. The size and lipophilicity of this group are significant factors determining activity pharmacy180.com.

The structural design also considers the potential for different tautomeric forms and conformers, which can influence the molecule's physicochemical properties and interaction with its target acs.org. The presence of an anionic group in hypoglycaemic sulfonylureas is known to contribute significantly to binding affinity for SUR1 and other SUR subtypes nih.gov. Selectivity for SUR1 is often achieved through the introduction of a lipophilic substituent on the urea group nih.gov.

Development and Characterization of this compound Derivatives and Analogs.

The development of this compound derivatives and analogs involves synthesizing compounds with variations in the core sulfonylurea structure or its attached substituents. These modifications are undertaken to explore the impact of structural changes on biological activity and to potentially identify compounds with improved profiles.

Characterization of these synthesized derivatives typically involves a range of analytical techniques to confirm their structure and purity. These methods commonly include spectroscopic techniques such as Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H-NMR), and ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy, as well as elemental analysis jrespharm.com. High-resolution mass spectrometry can also be used to confirm molecular formulas mdpi.com. For solid compounds, techniques like X-ray diffraction can provide detailed information about crystal structure and conformation mdpi.comnih.gov.

Research findings on sulfonylurea derivatives have explored various structural changes. For example, studies have investigated the impact of different substituents on the aromatic ring and the terminal nitrogen on antihyperglycaemic activity pharmacy180.com. The synthesis and characterization of novel sulfonylurea derivatives based on compounds like sulfanilamide (B372717) have also been reported, with subsequent evaluation of their biological activities, such as antioxidant and enzyme inhibitory properties jrespharm.com. The development of radiolabeled sulfonylurea derivatives, such as fluorinated analogs of Tolbutamide and Glibenclamide, for imaging pancreatic beta-cell mass in vivo demonstrates another avenue of derivative development and characterization uni-mainz.de.

Structure-Activity Relationship (SAR) Studies for Modulating Pharmacological Properties.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural changes in sulfonylurea molecules influence their pharmacological properties. These studies aim to correlate specific structural features with observed biological effects, guiding the rational design of new and improved analogs.

For sulfonylureas, key SAR findings relate to the substituents on the aromatic ring and the nature of the non-sulfonylurea substituent. The presence and position of substituents on the benzene ring, particularly in the para position, can significantly impact antihyperglycaemic activity pharmacy180.com. Electron-withdrawing or electron-donating groups at specific positions can modulate the electronic distribution of the molecule, affecting its interaction with the receptor.

The group attached to the terminal urea nitrogen also plays a critical role in SAR. Lipophilicity imparted by this group is important for activity pharmacy180.com. Studies have shown that the size of this group is crucial, with activity generally observed for substituents larger than ethyl and diminishing with very large substituents pharmacy180.com. The nature of this lipophilic group also influences selectivity for different sulfonylurea receptor subtypes (SUR1, SUR2A, SUR2B) nih.gov. For instance, lipophilic substitution on the urea group contributes to selectivity for SUR1 nih.gov.

SAR studies are not limited to antidiabetic activity. For example, SAR has been investigated for sulfonylurea compounds exhibiting antimicrobial properties mdpi.com. These studies involve synthesizing a series of derivatives with systematic structural variations and evaluating their activity against different microbial strains mdpi.com. Computational methods, such as Density Functional Theory (DFT) calculations and molecular docking, are increasingly used in conjunction with experimental studies to provide insights into the electronic properties and binding interactions that contribute to the observed SAR mdpi.comresearchgate.net.

Data from SAR studies can be presented in various formats, including tables correlating specific structural modifications with biological activity data (e.g., half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) values).

| Compound Structural Feature (Example) | Biological Activity (Example) | Notes |

| Para-methyl on aromatic ring | Enhanced antihyperglycaemic activity pharmacy180.com | |

| Cyclohexyl group on terminal urea nitrogen (this compound) | Contributes to activity | |

| Increased lipophilicity of terminal group | Influences SUR subtype selectivity nih.gov |

These studies collectively contribute to a deeper understanding of how molecular structure dictates the pharmacological profile of this compound and its analogs, guiding the design of future generations of sulfonylurea-based therapeutics or other bioactive compounds.

Historical Clinical Research and Efficacy Assessments of Metahexamide

Design and Outcomes of Early Clinical Trials on Glycemic Control

Early clinical trials of metahexamide were primarily designed to assess its ability to lower blood glucose in diabetic patients. One notable study involved 104 diabetic individuals who were monitored for up to eight months. nih.gov These trials were often open-label, without the rigorous blinding and control groups that are standard in modern clinical research. The primary outcome measured was the reduction in blood glucose levels, with the aim of achieving better glycemic control in patients who were not dependent on insulin (B600854).

The outcomes of these early trials were promising, demonstrating that this compound had a potent hypoglycemic effect. Preliminary findings from these studies suggested that its ability to lower blood sugar was significantly greater than that of tolbutamide (B1681337), another sulfonylurea in use at the time. nih.gov

Patient Cohort Characterization and Response Heterogeneity in Historical Studies

The patient cohorts in these early studies were often diverse, reflecting a real-world clinical population. For instance, in the study of 104 patients, the group was described as "quite heterogeneous." nih.gov This included individuals with a wide range of ages at the onset of their diabetes, with some having been diagnosed before the age of 40. nih.gov

A significant aspect of these historical studies was the inclusion of patients who had previously not responded to other available oral hypoglycemic agents. This allowed researchers to evaluate this compound's efficacy in a more challenging patient population. The response to this compound was not uniform across all patients. While many experienced a significant reduction in their blood glucose levels, there were instances of treatment failure. For example, in the aforementioned study, treatment with this compound was unsuccessful in sixteen of the eighteen individuals whose diabetes onset was before the age of forty. nih.gov This highlighted the heterogeneity in patient response and began to delineate the specific patient profiles that might benefit most from this particular agent.

Assessment of Sustained Glycemic Reduction and Long-Term Observations

The assessment of the long-term efficacy of this compound was a key objective of these early clinical investigations. The study of 104 patients, with a follow-up period of up to eight months, provided initial insights into the sustainability of its glycemic control. nih.gov The continued effectiveness of the drug over this period suggested that it could be a viable option for the ongoing management of diabetes in responsive patients.

However, the concept of "long-term" in these historical studies was considerably shorter than the multi-year trials common today. The primary focus was on maintaining blood glucose control over several months, and the available data from that era often lacks the detailed, long-range follow-up that characterizes modern pharmaceutical research.

Comparative Clinical Efficacy of this compound Against Other Oral Hypoglycemic Agents

A crucial aspect of the clinical evaluation of this compound was its comparison with other oral hypoglycemic agents available at the time, primarily other sulfonylureas like tolbutamide and chlorpropamide (B1668849).

Preliminary studies indicated that this compound possessed a significantly more potent hypoglycemic effect. It was estimated to be approximately ten times more potent than tolbutamide and twice as potent as chlorpropamide in its ability to lower blood glucose. nih.gov This superior potency was a key finding in the early assessments of the drug.

Beyond just potency, the efficacy of this compound was also evaluated in patients who had not responded to other treatments. There were documented cases where this compound successfully controlled blood glucose in individuals who were known to be primary or secondary failures on other sulfonylurea derivatives. nih.gov This suggested that this compound could be a valuable alternative for a specific subset of the diabetic population.

The following table provides a summary of the comparative efficacy of this compound based on early clinical observations.

| Compound | Relative Hypoglycemic Potency | Efficacy in Patients with Prior Sulfonylurea Failure |

|---|---|---|

| This compound | Approximately 10x that of Tolbutamide, 2x that of Chlorpropamide | Effective in some cases of primary and secondary failure to other sulfonylureas |

| Tolbutamide | Baseline for comparison | Less effective in patients who had failed other sulfonylureas |

| Chlorpropamide | Approximately 5x that of Tolbutamide | Some efficacy in patients with prior sulfonylurea failure |

Advanced Methodological Paradigms and Contemporary Research Directions for Sulfonylureas

Application of Omics Technologies (e.g., Metabolomics) in Sulfonylurea Research

Omics technologies, such as metabolomics, are increasingly being applied to understand drug action and patient response variability in type 2 diabetes treatment, including with sulfonylureas. frontierspartnerships.orgnih.govnih.gov Metabolomics, which involves the large-scale study of metabolites, can provide insights into the metabolic changes induced by sulfonylurea treatment and identify biomarkers associated with treatment response. frontierspartnerships.orgnih.govfrontiersin.org

Research utilizing metabolomics in sulfonylurea-treated patients has identified metabolic signatures associated with good and poor treatment response. For instance, one study found that good responders to sulfonylureas exhibited increased levels of certain metabolites, including acylcholines, gamma glutamyl amino acids, sphingomyelins, methionine, and 6-bromotryptophan. frontierspartnerships.orgnih.gov Conversely, poor responders showed increased levels of metabolites related to glucose metabolism and branched-chain amino acids. frontierspartnerships.orgnih.gov While these studies often focus on commonly used later-generation sulfonylureas, the principles and techniques of pharmacometabolomics are applicable to any sulfonylurea, including Metahexamide, to explore its specific metabolic effects and identify potential predictors of individual response. frontierspartnerships.org

Beyond understanding treatment response in diabetes, metabolomics has also been applied in unexpected areas related to sulfonylureas. For example, a study investigating skin malodor compounds utilized structure-based studies and docking simulations to examine the interaction of several sulfonylurea derivatives, including this compound, with acetolactate synthase (ALS), an enzyme in skin bacteria. researchgate.netresearchgate.net This research, while not directly related to diabetes treatment, demonstrates the versatility of applying 'omics'-like approaches (in this case, combining metabolomics of skin compounds with structural interaction studies) to investigate sulfonylurea properties in different biological contexts. researchgate.netresearchgate.net In this specific study, this compound showed a higher binding free energy to ALS compared to a known ALS inhibitor, chlorimuron (B1205186) ethyl, suggesting a potentially lower affinity for this bacterial enzyme compared to some other sulfonylureas examined. researchgate.netresearchgate.net

In Vitro and Ex Vivo Models for Investigating Sulfonylurea Action and Metabolism

In vitro and ex vivo models are fundamental tools for dissecting the mechanisms of sulfonylurea action and metabolism at a cellular and tissue level. These models allow for controlled environments to study drug effects without the complexities of a whole organism.

In vitro studies using pancreatic beta cell lines or isolated islets have been crucial in understanding how sulfonylureas stimulate insulin (B600854) release. These models enable researchers to measure insulin secretion in response to varying concentrations of sulfonylureas, including this compound, and to investigate their interaction with the KATP channel. wikipedia.orgomicsonline.orgnih.gov For example, studies have shown that sulfonylureas bind to the sulfonylurea receptor (SUR1 subunit) of the KATP channel, leading to channel closure and subsequent events culminating in insulin exocytosis. wikipedia.orgomicsonline.orgnih.gov

Ex vivo models, such as the perfused rat pancreas, have also been employed to study the effects of sulfonylureas on insulin secretion in a more physiologically relevant setting than isolated cells. nih.gov Early research using the perfused rat pancreas investigated the effects of this compound and its derivatives, such as this compound-isothiocyanate (MITC), on insulin release. nih.gov These studies demonstrated that MITC could stimulate insulin release, suggesting an interaction with the sulfonylurea receptor site. nih.gov Furthermore, higher concentrations of MITC showed an inhibitory effect on insulin release, indicating potential interactions with less specific binding sites involved in the secretion process. nih.gov

Beyond pancreatic effects, in vitro and ex vivo models are also used to study sulfonylurea metabolism and their effects on other tissues relevant to diabetes. For instance, studies using skeletal muscle cells (in vitro) and extracted soleus muscles (ex vivo) have investigated the impact of glycosylated sulfonylurea analogues on the insulin signaling pathway. nih.gov These models helped demonstrate that certain sulfonylurea derivatives could enhance insulin sensitivity by activating key genes in the insulin signaling cascade. nih.gov While this compound itself might not be the focus of recent in vitro and ex vivo studies on novel sulfonylurea analogues, these models remain valuable for understanding the cellular and molecular effects of this class of drugs and could be applied to further investigate specific aspects of this compound's action or metabolism.

Receptor Occupancy Studies and Ligand-Binding Assay Innovations

Receptor occupancy (RO) studies and ligand-binding assays (LBAs) are critical for quantifying the interaction between a drug and its molecular target, such as the sulfonylurea receptor (SUR1) for this compound. nih.govprecisionformedicine.comkcasbio.com These studies help determine the affinity and selectivity of a drug for its receptor and can correlate drug concentration with target engagement. precisionformedicine.comkcasbio.com

Early research on sulfonylureas established the existence of high-affinity binding sites on pancreatic beta cells specific for this class of drugs, now known as sulfonylurea receptors. nih.gov Ligand-binding assays, often utilizing radiolabeled sulfonylureas, were instrumental in characterizing these receptors and determining the binding affinities of different sulfonylurea compounds. nih.gov The correlation between the affinity of sulfonylureas for the receptor and their potency in stimulating insulin release provided strong evidence that receptor occupancy is directly linked to their therapeutic effect. nih.gov

Innovations in ligand-binding assay platforms have led to increased sensitivity and throughput, allowing for more detailed and efficient analysis of drug-receptor interactions. nih.govbioagilytix.com While specific detailed ligand-binding data for this compound using the latest assay innovations were not prominently found in the search results, these advanced techniques could be applied to re-evaluate this compound's binding characteristics to recombinant SUR1 receptors or in cellular contexts with greater precision. nih.govbioagilytix.com

Receptor occupancy studies, particularly in ex vivo settings using tissues from treated animals, can provide insights into the extent and duration of target engagement by sulfonylureas. psychogenics.com Although direct ex vivo receptor occupancy data specifically for this compound was not retrieved, this methodology is generally applicable to sulfonylureas to assess how well the drug occupies its target receptor in situ after administration. psychogenics.com Advances in techniques such as autoradiography and flow cytometry-based assays have improved the ability to measure receptor occupancy in tissues and on cell populations. precisionformedicine.comkcasbio.compsychogenics.comeurofins.com

Future Trajectories in Antidiabetic Drug Discovery Informed by Early Sulfonylurea Research

The discovery and characterization of sulfonylureas, including early compounds like this compound, have significantly informed subsequent antidiabetic drug discovery efforts. The identification of the KATP channel as the primary target for sulfonylureas provided a crucial molecular understanding of glucose-stimulated insulin secretion and a validated target for pharmacological intervention in type 2 diabetes. wikipedia.orgomicsonline.orgnih.gov

Early sulfonylurea research highlighted the potential of targeting pancreatic beta cells to enhance insulin release and improve glycemic control. This foundational knowledge paved the way for the development of subsequent generations of sulfonylureas with improved pharmacokinetic and pharmacodynamic properties, as well as other classes of insulin secretagogues like meglitinides, which also act on the KATP channel but with different binding characteristics. wikipedia.orgnih.gov

While newer classes of antidiabetic drugs with different mechanisms of action have emerged, such as GLP-1 receptor agonists and SGLT2 inhibitors, the insights gained from studying sulfonylureas remain relevant. mdpi.comnih.gov The understanding of beta cell function and the mechanisms regulating insulin secretion, largely elucidated through research on sulfonylureas, continues to be a cornerstone of diabetes research. wikipedia.orgomicsonline.orgnih.gov

Furthermore, the challenges associated with sulfonylurea therapy, such as the risk of hypoglycemia and potential for secondary failure, have driven the search for novel targets and therapeutic strategies. diabetesonthenet.com Early research, which would have included observations from the use of first-generation sulfonylureas like this compound, contributed to the understanding of these limitations and the need for more personalized and targeted approaches to diabetes management. frontierspartnerships.orgnih.govnih.gov

Contemporary research trajectories in antidiabetic drug discovery are increasingly informed by a deeper understanding of the heterogeneous nature of type 2 diabetes and the potential for personalized medicine. nih.govnih.govmdpi.com While this compound is no longer widely used, the extensive historical data and research surrounding this early sulfonylurea, within the broader context of sulfonylurea research, continue to contribute to our understanding of glucose homeostasis and the complexities of treating metabolic disorders, guiding the development of future therapies.

Q & A

Q. What is the molecular mechanism of action of Metahexamide in glycemic control, and how can researchers validate it experimentally?

this compound, a sulfonylurea derivative, binds to sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, closing ATP-sensitive potassium channels and triggering insulin secretion. To validate this:

- In vitro : Use receptor-binding assays with SUR1-expressing cell lines and measure intracellular Ca²⁺ flux or insulin secretion via ELISA .

- In vivo : Administer this compound in animal models (e.g., streptozotocin-induced diabetic rats) and monitor blood glucose reduction via glucometry paired with plasma insulin measurements .

Q. What are the standard protocols for assessing this compound’s pharmacokinetics in preclinical studies?

- Absorption/Distribution : Use radiolabeled this compound in rodent models, with blood/tissue sampling at intervals (e.g., 0.5, 1, 2, 4, 8, 24 hrs) analyzed via HPLC-MS .

- Metabolism : Incubate this compound with liver microsomes to identify metabolites (e.g., cytochrome P450 isoforms involved) .

- Elimination : Quantify urinary/fecal excretion of parent drug and metabolites in metabolic cages .

Q. How should researchers design a baseline clinical trial to evaluate this compound’s efficacy in type 2 diabetes?

- Cohort Selection : Enroll patients with mild diabetes (fasting blood glucose 140–250 mg/dL), excluding severe cases (e.g., acetonuria) .

- Dosage : Start with 300 mg/day, reducing to 100–200 mg/day based on glycemic response .

- Outcome Metrics : Preprandial blood glucose (Hagedorn-Jensen method), HbA1c, and urinary glucose/acetone monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?

- Stratified Analysis : Group patients by covariates (BMI, age, genetic polymorphisms like KCNJ11) and compare responses using ANCOVA .

- Sensitivity Analysis : Test robustness by excluding outliers (e.g., non-responders with genetic variants affecting SUR1 affinity) .

- Meta-Analysis : Pool data from multiple trials (e.g., Cochrane criteria) to assess overall effect size and heterogeneity via I² statistics .

Q. What experimental strategies can isolate this compound-specific effects from confounding variables in long-term studies?

- Crossover Design : Administer this compound and placebo in alternating phases, controlling for individual variability .

- Blinding : Double-blind trials with matched placebos to mitigate bias .

- Control for Diet : Standardize caloric intake (e.g., 1,500–2,200 kcal/day) and monitor compliance via food diaries .

Q. How should researchers integrate mixed-methods approaches to study this compound’s impact on patient quality of life (QoL)?

- Quantitative : Use validated surveys (e.g., Diabetes Quality of Life Scale) to quantify QoL metrics .

- Qualitative : Conduct semi-structured interviews to explore patient experiences with hypoglycemia or side effects .

- Triangulation : Combine statistical trends (e.g., HbA1c reduction) with thematic analysis of patient narratives .

Data Management and Reproducibility

Q. What metadata standards are critical for publishing reproducible this compound research?

- Sample Metadata : Patient demographics (age, sex, BMI), comorbidities, and prior treatments .

- Analytical Metadata : HPLC-MS parameters (column type, ionization mode), assay precision (CV%), and calibration curves .

- FAIR Compliance : Assign DOIs to datasets, use machine-readable formats (e.g., .csv), and document protocols in public repositories .

Q. How can researchers address batch variability in this compound pharmacokinetic studies?

- Internal Standards : Spike samples with deuterated this compound analogs to normalize MS data .

- Inter-Lab Calibration : Share reference samples across labs to harmonize assay conditions .

Ethical and Methodological Considerations

Q. What ethical safeguards are essential when designing this compound trials in vulnerable populations (e.g., elderly patients)?

- Informed Consent : Simplify language for low-literacy participants and use witness signatures .

- Safety Monitoring : Schedule frequent blood tests (e.g., liver function, leukocyte counts) to detect adverse effects early .

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions while addressing conflicting prior data?

- Introduction : Contrast this compound’s pharmacokinetic profile (e.g., longer half-life) with older sulfonylureas like tolbutamide .

- Discussion : Use funnel plots to address publication bias in meta-analyses and propose mechanistic hypotheses for discrepancies (e.g., SUR1 isoform expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.